molecular formula C17H23ClN2O2 B14719938 1-Propanol, 3-piperidino-1-(5-phenyl-3-isoxazolyl)-, hydrochloride CAS No. 13586-52-2

1-Propanol, 3-piperidino-1-(5-phenyl-3-isoxazolyl)-, hydrochloride

Cat. No.: B14719938
CAS No.: 13586-52-2
M. Wt: 322.8 g/mol
InChI Key: CXUOBGNAYACTOU-UHFFFAOYSA-N
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Description

1-Propanol, 3-piperidino-1-(5-phenyl-3-isoxazolyl)-, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an isoxazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 3-piperidino-1-(5-phenyl-3-isoxazolyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include the formation of the isoxazole ring, followed by the introduction of the piperidine ring and the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 3-piperidino-1-(5-phenyl-3-isoxazolyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-Propanol, 3-piperidino-1-(5-phenyl-3-isoxazolyl)-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, including its pharmacological properties and mechanisms of action.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-Propanol, 3-piperidino-1-(5-phenyl-3-isoxazolyl)-, hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within cells. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Propanol, 3-piperidino-1-(5-phenyl-3-isoxazolyl)-, hydrochloride: shares similarities with other compounds containing piperidine and isoxazole rings.

    3-(4-phenylpiperidin-1-yl)propyl 4-aminobenzoate hydrochloride: is another compound with a similar structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

13586-52-2

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

1-(5-phenyl-1,2-oxazol-3-yl)-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C17H22N2O2.ClH/c20-16(9-12-19-10-5-2-6-11-19)15-13-17(21-18-15)14-7-3-1-4-8-14;/h1,3-4,7-8,13,16,20H,2,5-6,9-12H2;1H

InChI Key

CXUOBGNAYACTOU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=NOC(=C2)C3=CC=CC=C3)O.Cl

Origin of Product

United States

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